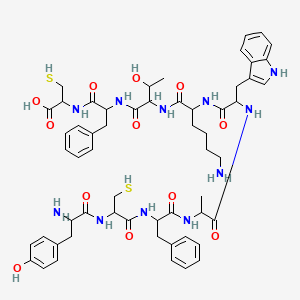
1-Piperidinebutanoic acid, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinebutanoic acid, 2-methyl- is an organic compound that features a piperidine ring attached to a butanoic acid chain with a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Piperidinebutanoic acid, 2-methyl- can be synthesized through several methods. One common approach involves the alkylation of piperidine with a suitable butanoic acid derivative. For instance, the reaction between piperidine and 2-methylbutanoic acid chloride in the presence of a base like triethylamine can yield the desired product. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-piperidinebutanoic acid, 2-methyl- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Piperidinebutanoic acid, 2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-Piperidinebutanoic acid, 2-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring substances.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism by which 1-piperidinebutanoic acid, 2-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the butanoic acid chain can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Piperidinebutanoic acid: Lacks the methyl group at the second position.
2-Methylbutanoic acid: Does not contain the piperidine ring.
Piperidine: Lacks the butanoic acid chain.
Uniqueness: 1-Piperidinebutanoic acid, 2-methyl- is unique due to the presence of both the piperidine ring and the 2-methylbutanoic acid chain. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. The methyl group at the second position also introduces steric and electronic effects that can influence the compound’s reactivity and binding properties.
This detailed overview provides a comprehensive understanding of 1-piperidinebutanoic acid, 2-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
4-(2-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-9-5-2-3-7-11(9)8-4-6-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Clé InChI |
VVBPYQUHXLPXAB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)

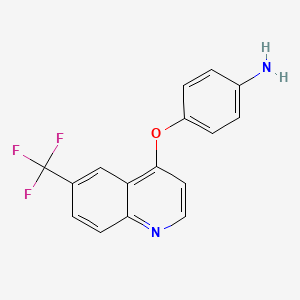
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)
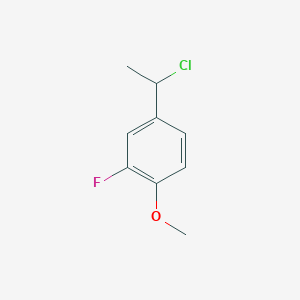


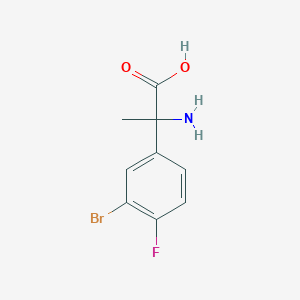

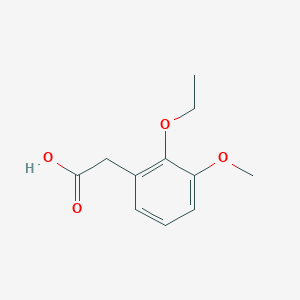


![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
